molecular formula C22H19N3O3 B433855 3-ETHOXY-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 331866-56-9

3-ETHOXY-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B433855
CAS No.: 331866-56-9
M. Wt: 373.4g/mol
InChI Key: DLPZOOSOWNYQGJ-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core linked to an oxazole-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole-pyridine moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with the benzamide core: The oxazole-pyridine intermediate is then coupled with a benzamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole-pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

Uniqueness

The uniqueness of 3-ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, oxazole-pyridine moiety, and benzamide core makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

331866-56-9

Molecular Formula

C22H19N3O3

Molecular Weight

373.4g/mol

IUPAC Name

3-ethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O3/c1-3-27-16-8-4-7-15(13-16)21(26)24-18-10-5-9-17(14(18)2)22-25-20-19(28-22)11-6-12-23-20/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

DLPZOOSOWNYQGJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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